molecular formula C21H32N2O3 B11440558 N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide

Cat. No.: B11440558
M. Wt: 360.5 g/mol
InChI Key: LIOPFCZYXTYITA-UHFFFAOYSA-N
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Description

N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexylcarbonyl group and a 4-ethoxyphenyl group attached to the leucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide typically involves the reaction of leucine with cyclohexylcarbonyl chloride and 4-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N2-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell surface receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)leucinamide
  • N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)valinamide
  • N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)isoleucinamide

Uniqueness

N~2~-(cyclohexylcarbonyl)-N-(4-ethoxyphenyl)leucinamide is unique due to the presence of both cyclohexylcarbonyl and 4-ethoxyphenyl groups, which confer distinct physicochemical properties. These structural features may influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(4-ethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O3/c1-4-26-18-12-10-17(11-13-18)22-21(25)19(14-15(2)3)23-20(24)16-8-6-5-7-9-16/h10-13,15-16,19H,4-9,14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LIOPFCZYXTYITA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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